3-Bromo-4'-ethylbiphenyl
Overview
Description
3-Bromo-4’-ethylbiphenyl is an organic compound with the molecular formula C14H13Br. It consists of a biphenyl structure with a bromine atom attached to the third carbon of one phenyl ring and an ethyl group attached to the fourth carbon of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4’-ethylbiphenyl can be synthesized through several methods. One common method involves the bromination of 4’-ethylbiphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature.
Another method involves the Suzuki-Miyaura coupling reaction, where 4’-ethylbiphenyl is coupled with a brominated phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of 3-Bromo-4’-ethylbiphenyl often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-ethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Oxidation and Reduction Reactions: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used.
Coupling Products: Complex biphenyl derivatives with extended conjugation.
Oxidation Products: Carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
3-Bromo-4’-ethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-ethylbiphenyl depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the biphenyl and the coupling partner.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4’-methylbiphenyl: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-4’-ethylbiphenyl: Bromine atom attached to the fourth carbon of the phenyl ring.
3-Chloro-4’-ethylbiphenyl: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-4’-ethylbiphenyl is unique due to the specific positioning of the bromine and ethyl groups, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for selective functionalization and the formation of diverse derivatives, making it valuable in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-bromo-3-(4-ethylphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXOGSZPPHEYBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301592 | |
Record name | 1,1′-Biphenyl, 3-bromo-4′-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-09-9 | |
Record name | 1,1′-Biphenyl, 3-bromo-4′-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-Biphenyl, 3-bromo-4′-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401301592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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